1-Piperazineethanol, 4-(3-aminopropyl)-

Descripción general

Descripción

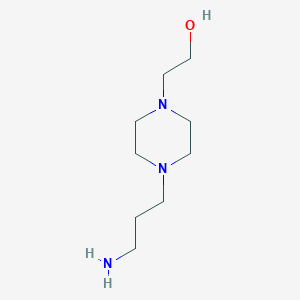

1-Piperazineethanol, 4-(3-aminopropyl)- is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Piperazineethanol, 4-(3-aminopropyl)- can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can be further deprotected to obtain the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of 1-Piperazineethanol, 4-(3-aminopropyl)- often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Piperazineethanol, 4-(3-aminopropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Research indicates that derivatives of 1-Piperazineethanol, 4-(3-aminopropyl)- may have significant potential in treating neurodegenerative diseases. A patent (EP1809288B1) describes the use of these compounds for therapeutic interventions in conditions such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems, which could alleviate symptoms associated with these disorders .

Antimalarial Activity

A study published in PubMed highlighted the synthesis and evaluation of new derivatives of 1-Piperazineethanol, 4-(3-aminopropyl)- against chloroquine-resistant strains of Plasmodium falciparum. The results showed that certain derivatives exhibited antimalarial activities significantly superior to that of chloroquine, suggesting their potential as effective treatments for malaria .

Synthesis Methodologies

The synthesis of 1-Piperazineethanol, 4-(3-aminopropyl)- typically involves straightforward chemical reactions that can be adapted for large-scale production. Key methods include:

- Alkylation Reactions : Utilizing piperazine as a starting material and introducing aminoalkyl groups through alkylation.

- Functionalization Techniques : Modifying the piperazine ring to enhance solubility and bioactivity.

Table 1: Synthesis Pathways for 1-Piperazineethanol, 4-(3-aminopropyl)-

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Alkylation | Piperazine | N-alkylated piperazine |

| 2 | Aminoalkylation | N-alkylated piperazine | 1-Piperazineethanol, 4-(3-aminopropyl)- |

Functionalization of Materials

1-Piperazineethanol, 4-(3-aminopropyl)- has been employed to functionalize various substrates in material science. For instance, it has been used to modify natural montmorillonite and synthetic kanemite to enhance their properties for applications in catalysis and adsorption processes .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for creating new polymeric materials with enhanced mechanical properties and thermal stability. Its amine functionalities allow for cross-linking reactions that improve the structural integrity of polymer networks.

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-Piperazineethanol, 4-(3-aminopropyl)- in various applications:

- Case Study on Antimalarial Efficacy : A comparative study demonstrated that certain derivatives outperformed traditional antimalarial drugs by exhibiting higher selectivity indices while reducing cytotoxicity on human cells .

- Neuroprotective Effects : Research has shown promising results regarding the neuroprotective effects of this compound in animal models of neurodegeneration, indicating its potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-Piperazineethanol, 4-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparación Con Compuestos Similares

1-Piperazineethanol, 4-(3-aminopropyl)- can be compared with other similar compounds, such as:

1-Amino-4-(2-hydroxyethyl)piperazine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.

1-(2-Hydroxyethyl)piperazine: Another similar compound with a hydroxyethyl group instead of an aminopropyl group.

1,4-Bis(3-aminopropyl)piperazine: This compound has two aminopropyl groups, making it more symmetrical compared to 1-Piperazineethanol, 4-(3-aminopropyl)-.

The uniqueness of 1-Piperazineethanol, 4-(3-aminopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

1-Piperazineethanol, 4-(3-aminopropyl)- is a compound with significant biological activity due to its unique chemical structure and functional groups. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Piperazineethanol, 4-(3-aminopropyl)- has the molecular formula and a molecular weight of approximately 185.29 g/mol. The compound features a piperazine ring, which includes two nitrogen atoms positioned opposite each other, along with a hydroxyl group (–OH) and an amino group (–NH₂) that enhance its reactivity and interaction with biological targets.

The biological activity of 1-Piperazineethanol, 4-(3-aminopropyl)- is attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. This may lead to inhibition or activation of metabolic pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors or regulatory proteins.

- Transport and Distribution : The compound's transport within cells is crucial for its efficacy. It interacts with transporters that facilitate its localization in target tissues.

Biological Activity Overview

The biological effects of 1-Piperazineethanol, 4-(3-aminopropyl)- have been evaluated in various studies. Below is a summary of its activities:

Dosage Effects in Animal Models

Research indicates that the effects of 1-Piperazineethanol, 4-(3-aminopropyl)- vary significantly with dosage:

- Lower Doses : Generally associated with beneficial effects.

- Higher Doses : Can lead to toxicity or adverse effects, highlighting the importance of dosage optimization for therapeutic use.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of various piperazine derivatives, 1-Piperazineethanol, 4-(3-aminopropyl)- was found to inhibit the proliferation of cancer cell lines in vitro. The study utilized a series of assays to measure cell viability and apoptosis induction, demonstrating significant tumor growth inhibition at specific concentrations.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial activity of this compound against pathogenic bacteria. Using disk diffusion methods, researchers found that 1-Piperazineethanol, 4-(3-aminopropyl)- exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Applications in Research and Industry

1-Piperazineethanol, 4-(3-aminopropyl)- has diverse applications across multiple fields:

- Pharmaceutical Development : Utilized as a precursor in synthesizing drugs targeting the central nervous system.

- Organic Synthesis : Acts as a building block for creating more complex molecules in chemical research.

- Industrial Use : Employed in producing polymers and resins due to its reactive functional groups.

Propiedades

IUPAC Name |

2-[4-(3-aminopropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQVEASFNMRTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973694 | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58110-73-9 | |

| Record name | NSC80665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.